6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a bromine atom at the 6th position, a 3-chloro-phenyl group, and a thiazolidine-3-carbonyl moiety attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, chromen-2-one, is brominated at the 6th position using bromine in the presence of a suitable catalyst.
Thiazolidine Formation: The brominated chromen-2-one is then reacted with 3-chloro-phenyl-thiazolidine-3-carbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or carboxylic acid.
Scientific Research Applications
6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-[2-(3-chloro-phenyl)-thiazolidine-3-carbonyl]-chromen-4-one
- 6-Bromo-3-[2-(3-chloro-phenyl)-thiazolidine-3-carbonyl]-chromen-7-one
- 6-Bromo-3-[2-(3-chloro-phenyl)-thiazolidine-3-carbonyl]-chromen-8-one
Uniqueness
6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both bromine and thiazolidine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C19H13BrClNO3S |
---|---|
Molecular Weight |
450.7g/mol |
IUPAC Name |
6-bromo-3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
InChI |
InChI=1S/C19H13BrClNO3S/c20-13-4-5-16-12(8-13)10-15(19(24)25-16)17(23)22-6-7-26-18(22)11-2-1-3-14(21)9-11/h1-5,8-10,18H,6-7H2 |
InChI Key |
HQEZLEGCYVGCDX-UHFFFAOYSA-N |
SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.